molecular formula C15H18N4O2 B2392429 1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797159-09-1

1-phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2392429
CAS RN: 1797159-09-1
M. Wt: 286.335
InChI Key: WMMQOIVGPURVKX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as THPPU and is a urea derivative that has a pyrazole ring attached to it. The synthesis of this compound is complex, but it has been successfully achieved through various methods. The purpose of

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

Hydrogel formation through anion tuning reveals that certain urea derivatives can form hydrogels in acidic conditions, with the gel's physical properties being adjustable based on the identity of the anion. This ability to tune gels' morphology and rheology suggests potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Inhibition of MAP Kinase

N-pyrazole, N'-thiazole-ureas have been investigated for their inhibitory activity against p38α MAP kinase, a protein involved in inflammatory responses and cellular stress. The structure-based design of these compounds highlights their potential in treating diseases related to inflammation and stress responses (Getlik et al., 2012).

Corrosion Inhibition

A Schiff base compound, derived from a similar pyrazole structure, has shown significant inhibitory effects on steel corrosion in acidic environments. This suggests applications for urea derivatives in materials science, particularly in developing corrosion inhibitors for industrial applications (Emregül & Hayvalı, 2006).

Catalysis

Phenylboronic acid, related to the urea derivatives, has been used as a catalyst for synthesizing tetrahydrobenzo[b]pyrans. This illustrates the utility of these compounds in catalyzing efficient, environmentally friendly chemical reactions, contributing to green chemistry initiatives (Nemouchi et al., 2012).

Antimicrobial Activity

Urea derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as novel agents against various bacterial and fungal pathogens. This opens up possibilities for their application in developing new antimicrobials to combat resistant strains of bacteria and fungi (Farghaly & El-Kashef, 2005).

properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h1-5,10-11,14H,6-9H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMQOIVGPURVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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